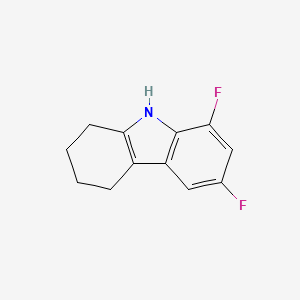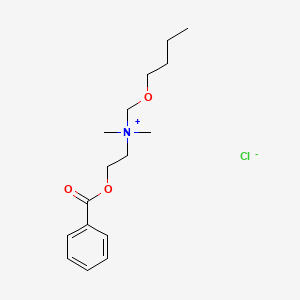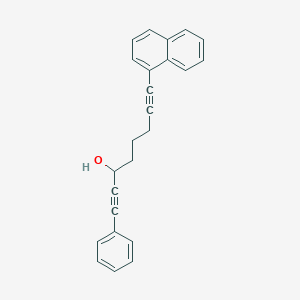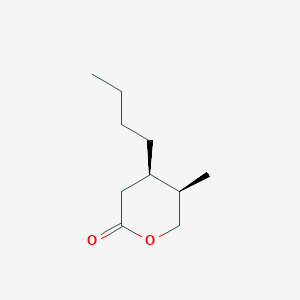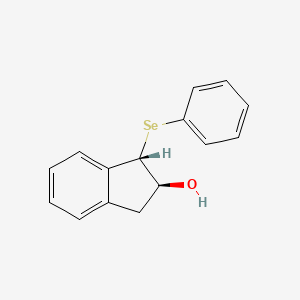
(1S,2S)-1-(Phenylselanyl)-2,3-dihydro-1H-inden-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-1-(Phenylselanyl)-2,3-dihydro-1H-inden-2-ol is an organoselenium compound characterized by the presence of a phenylselanyl group attached to an indanol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-(Phenylselanyl)-2,3-dihydro-1H-inden-2-ol typically involves the reaction of 2,3-dihydro-1H-inden-2-ol with phenylselanyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the selenium compound. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S)-1-(Phenylselanyl)-2,3-dihydro-1H-inden-2-ol can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to remove the phenylselanyl group, yielding the parent indanol.
Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed in substitution reactions.
Major Products
Oxidation: Selenoxide or selenone derivatives.
Reduction: 2,3-dihydro-1H-inden-2-ol.
Substitution: Various substituted indanol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (1S,2S)-1-(Phenylselanyl)-2,3-dihydro-1H-inden-2-ol serves as a versatile intermediate for the preparation of more complex molecules
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug development and medicinal chemistry research. Organoselenium compounds are known for their antioxidant properties and potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry
In the industrial sector, this compound can be used as a precursor for the synthesis of selenium-containing polymers and materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism by which (1S,2S)-1-(Phenylselanyl)-2,3-dihydro-1H-inden-2-ol exerts its effects is largely dependent on its chemical reactivity. The phenylselanyl group can participate in redox reactions, influencing the compound’s antioxidant activity. Additionally, the compound may interact with biological molecules, such as proteins and nucleic acids, through selenium-mediated covalent bonding or non-covalent interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S,2S)-1-(Phenylselanyl)-1,2,3,4-tetrahydronaphthalen-2-ol
- (1S,2S,6R,7R)-6-(Phenylselanyl)tricyclo[5.2.1.0^{2,6}]dec-8-en-3-one
Uniqueness
Compared to similar compounds, (1S,2S)-1-(Phenylselanyl)-2,3-dihydro-1H-inden-2-ol is unique due to its specific indanol structure, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
918442-99-6 |
|---|---|
Formule moléculaire |
C15H14OSe |
Poids moléculaire |
289.24 g/mol |
Nom IUPAC |
(1S,2S)-1-phenylselanyl-2,3-dihydro-1H-inden-2-ol |
InChI |
InChI=1S/C15H14OSe/c16-14-10-11-6-4-5-9-13(11)15(14)17-12-7-2-1-3-8-12/h1-9,14-16H,10H2/t14-,15-/m0/s1 |
Clé InChI |
LZKLFUGCEURUDG-GJZGRUSLSA-N |
SMILES isomérique |
C1[C@@H]([C@H](C2=CC=CC=C21)[Se]C3=CC=CC=C3)O |
SMILES canonique |
C1C(C(C2=CC=CC=C21)[Se]C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


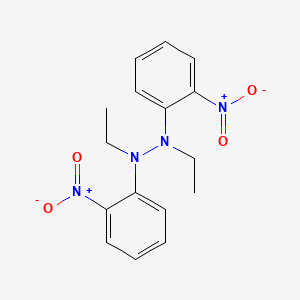
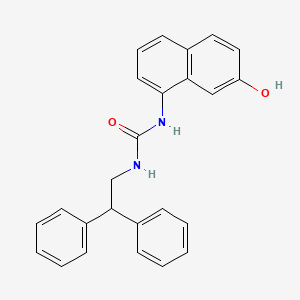
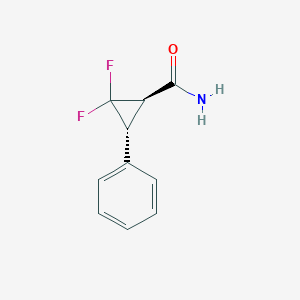
methanone](/img/structure/B15169354.png)
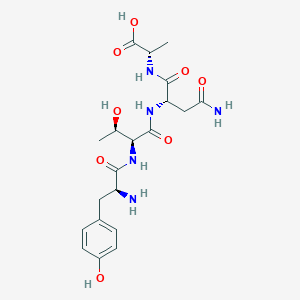
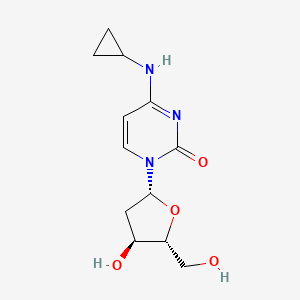
![1-(1-Benzothiophen-3-yl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]ethan-1-one](/img/structure/B15169376.png)
![2-(Pent-4-en-1-yl)-3-[(trimethylsilyl)oxy]-4H-pyran-4-one](/img/structure/B15169379.png)

![7a-[2-(1H-1,2,4-Triazol-5-yl)ethenyl]hexahydro-1H-pyrrolizine](/img/structure/B15169409.png)
